methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate
Description
Methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate is a heterocyclic compound featuring a pyridazinone core substituted with a 4-phenylpiperazine group and a glycinate methyl ester side chain. Its synthesis involves reacting intermediates with glycinate esters under optimized conditions, achieving high yields (89% for the methyl derivative) .
Properties
Molecular Formula |
C19H23N5O4 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 2-[[2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetyl]amino]acetate |
InChI |
InChI=1S/C19H23N5O4/c1-28-19(27)13-20-17(25)14-24-18(26)8-7-16(21-24)23-11-9-22(10-12-23)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3,(H,20,25) |
InChI Key |
XIKFBFNORYLZIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate typically involves multiple steps, starting with the preparation of the pyridazinone core. The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the pyridazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions can vary, but they often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinone compounds .
Scientific Research Applications
Methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the pyridazinone core can inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed pharmacological effects .
Comparison with Similar Compounds
Ethyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate
Methyl (2-(2-(4,5-Dibromo-1H-pyrrole-2-carboxamido)thiazol-4-yl)acetyl)glycinate
- Synthesis : Prepared via EDC/HOBt-mediated coupling in DMF, yielding 69.4% .
- Structural Features : Incorporates a dibrominated pyrrole-thiazole system, increasing molecular weight (MW: ~520 g/mol) and lipophilicity.
- Physical Properties : Melting point (231–233°C) and IR spectra (C=O stretches at ~1700 cm⁻¹) reflect strong hydrogen bonding and crystallinity .
- Hydrolysis Derivative : The glycine analog, synthesized via NaOH-mediated ester hydrolysis, shows reduced yield (42.4%) and extreme thermal stability (m.p. >300°C) .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide (6a)
- Synthesis : Obtained in 62% yield via chromatography, with a melting point of 198–200°C .
- Structural Contrasts : Replaces the glycinate ester with an acetamide group, reducing solubility but enhancing stability. IR spectra show three distinct C=O stretches (1709, 1668, 1645 cm⁻¹) .
- Shared Moieties: Retains the pyridazinone and phenylpiperazine core, suggesting similar pharmacological targets.
Data Table: Comparative Analysis of Key Compounds
Discussion of Key Findings
- Synthetic Efficiency : The target compound’s synthesis outperforms others in yield (89% vs. 62–69.4%), likely due to optimized glycinate coupling and minimal purification steps.
- Structural Impact on Properties :
- Functional Group Diversity : The phenylpiperazine moiety is conserved across analogs, implying shared biological targets (e.g., neurotransmitter receptors), while variable side chains (ester vs. amide) modulate pharmacokinetics.
Biological Activity
Methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a phenylpiperazine group, which is known to influence its interaction with various biological targets. The general structure can be represented as follows:
Research suggests that the biological activity of this compound may be attributed to its ability to interact with several neurotransmitter receptors, particularly those involved in the central nervous system. The presence of the piperazine moiety enhances its affinity for dopamine receptors, which is crucial for neuropharmacological effects.
Key Mechanisms:
- Dopamine Receptor Interaction: The compound exhibits high affinity for D2 and D3 dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease .
- Apoptotic Induction: Similar compounds have shown the ability to induce apoptosis in cancer cells, indicating potential anti-cancer properties .
Efficacy Studies
- Anticancer Activity:
- Neuropharmacological Effects:
Comparative Efficacy Table
| Compound | Target Receptor | Binding Affinity (K_i nM) | Biological Effect |
|---|---|---|---|
| This compound | D2 | 26 | Antipsychotic potential |
| Similar Compound A | D2 | 220 | Traditional antipsychotic |
| Similar Compound B | D3 | 0.82 | Potential neuroprotective effects |
Study on Neuropharmacological Effects
A study published in PubMed highlighted the neuropharmacological profile of compounds similar to this compound, demonstrating their efficacy in reducing symptoms associated with dopamine dysregulation . These findings support the hypothesis that such compounds could serve as effective treatments for disorders characterized by dopaminergic dysfunction.
Cancer Cell Line Study
Another significant study focused on the apoptotic effects of structurally related compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis, particularly in leukemia cells . This reinforces the potential therapeutic applications of this compound in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
